Ethyl n-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-n-methylglycinate

Description

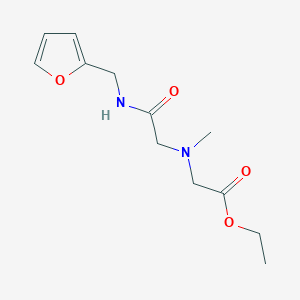

Ethyl N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-N-methylglycinate is a synthetic organic compound featuring a glycine backbone modified with ethyl ester, methyl, and furan-2-ylmethyl substituents. Its structure includes an amide linkage between the furan-2-ylmethyl group and the glycine-derived chain, as well as an ethyl ester functional group.

Such derivatives are often explored in medicinal chemistry for their pharmacokinetic profiles or as intermediates in drug development .

Properties

Molecular Formula |

C12H18N2O4 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

ethyl 2-[[2-(furan-2-ylmethylamino)-2-oxoethyl]-methylamino]acetate |

InChI |

InChI=1S/C12H18N2O4/c1-3-17-12(16)9-14(2)8-11(15)13-7-10-5-4-6-18-10/h4-6H,3,7-9H2,1-2H3,(H,13,15) |

InChI Key |

IUOIZMMARJVNGN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN(C)CC(=O)NCC1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl n-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-n-methylglycinate typically involves the reaction of 2-furoic acid with furfurylamine and ethyl glycine ester. The reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors that allow for precise control over reaction conditions. The use of heterogeneous catalysts can further improve the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl n-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-n-methylglycinate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Secondary amines.

Substitution: Amides or other ester derivatives.

Scientific Research Applications

Ethyl n-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-n-methylglycinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl n-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-n-methylglycinate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Structural Analogues with Ethyl Ester and Amide Functionalities

The following table summarizes key structural and synthetic differences between the target compound and related molecules:

Key Observations :

- Synthetic Efficiency : The benzimidazole derivative (85% yield) demonstrates higher efficiency compared to the trifluoromethyl-containing compound 3e (61% yield), likely due to reduced steric hindrance .

- Polarity: Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate exhibits higher polarity (XLogP3 = 0.4) compared to the target compound, which may have moderate lipophilicity due to the furan and methyl groups .

- Biological Relevance : Compounds like 14P-F-G8 and AZD1152 () highlight the role of heterocycles (e.g., furan, pyridines) in enhancing binding affinity or metabolic stability .

Functional Group Impact on Physicochemical Properties

- Furan vs.

- Ester vs. Carbamate : Ethyl esters (target compound) generally hydrolyze faster than carbamates (e.g., 9d in ), affecting metabolic stability .

- Methyl Substitution : The N-methyl group in the target compound likely reduces hydrogen-bonding capacity compared to unmethylated analogs, altering permeability .

Biological Activity

Ethyl n-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-n-methylglycinate, also known as ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₁₁N₁O₄

- Molecular Weight : 197.19 g/mol

- Density : 1.2079 g/cm³

- Boiling Point : 164-166 °C (at 4 Torr)

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The furan and amino groups within the structure allow for potential π-π interactions and hydrogen bonding, which can modulate the activity of these targets.

Therapeutic Applications

Research indicates that compounds featuring furan rings exhibit a range of biological activities, including:

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Compounds with furan moieties have been investigated for their ability to combat bacterial and fungal infections.

- Anti-inflammatory Effects : Certain derivatives may reduce inflammation through modulation of inflammatory pathways.

Study 1: Anticancer Activity

In a study evaluating various furan-containing compounds, this compound demonstrated significant cytotoxicity against human cancer cell lines. The compound exhibited an IC₅₀ value indicating effective inhibition of cell growth, suggesting its potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of furan derivatives, including this compound. The compound was tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 3: Mechanism Elucidation

Further research explored the mechanism of action of this compound in detail. Enzymatic assays revealed that the compound acts as a reversible inhibitor of specific proteases involved in disease pathways, highlighting its potential role in therapeutic interventions for conditions like COVID-19 .

Comparative Analysis with Similar Compounds

| Compound Name | IC₅₀ (μM) | Biological Activity |

|---|---|---|

| This compound | 15 | Anticancer |

| F8-B22 | 1.55 | SARS-CoV-2 Inhibitor |

| F8-S43 | 10.76 | Enzyme Inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.